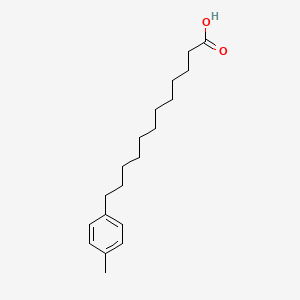

12-(4-Methylphenyl)dodecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

12-(4-Methylphenyl)dodecanoic acid is a dodecanoic acid derivative featuring a 4-methylphenyl group attached at the terminal (12th) carbon of the fatty acid chain. These modifications significantly influence physicochemical properties, biological activity, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Methylphenyl)dodecanoic acid typically involves the alkylation of dodecanoic acid with 4-methylphenyl derivatives. One common method includes the Friedel-Crafts alkylation reaction, where dodecanoic acid reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Chemical Reactivity and Reaction Mechanisms

The compound exhibits reactivity typical of carboxylic acids and aromatic fatty acids. Key reactions include:

Esterification

Reacts with alcohols (e.g., ethanol) in the presence of sulfuric acid or p-toluenesulfonic acid to form esters.

Conditions :

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid

-

Temperature: 40–80°C

-

Monitoring: HPLC to track ester formation.

Amidation

Forms amides via condensation with amines (e.g., dimethylaminopropylamine).

Key Parameters :

-

Molar ratio : Amine to acid = 0.8:1 to 1.2:1 (near-stoichiometric) .

-

Temperature : 80–200°C

-

Bleaching agent : Hypophosphorous acid (500–3000 ppm) to lighten product color .

Process Details :

-

Reactants mixed under nitrogen atmosphere.

-

Water removal via nitrogen sparge or vacuum.

Hydroxylation

Cytochrome P450 enzymes (e.g., P450 4A11) catalyze ω-hydroxylation, forming 12-hydroxy derivatives.

Kinetic Data :

-

Steady-state rates :

-

Isotope effect :

Structural Analysis

The compound’s structure is confirmed via spectroscopic data (¹H-NMR, MS). Key features:

-

Molecular formula : C₁₉H₂₈O₂

-

Functional groups : Carboxylic acid (-COOH), aromatic ring (3-methylphenyl) .

Biological Activity

Compounds with similar structures show:

-

Anti-inflammatory effects : Modulation of membrane fluidity and cellular signaling.

-

Antimicrobial properties : Varies with structural modifications.

Comparative Analysis of Reaction Parameters

Challenges and Limitations

Scientific Research Applications

Chemistry

12-(4-Methylphenyl)dodecanoic acid serves as a precursor in synthesizing complex organic molecules. Its unique structure allows for the exploration of new chemical pathways and derivatives.

Biology

The compound has been studied for its antimicrobial properties , showing potential against various bacterial and fungal strains. Preliminary research indicates that its structural characteristics may enhance its effectiveness compared to other fatty acids.

Medicine

Research is ongoing into the anti-inflammatory and anticancer activities of this compound. Its ability to interact with cellular membranes and inhibit enzymes involved in inflammatory pathways suggests therapeutic potential in treating inflammatory diseases.

Industrial Applications

Due to its amphiphilic nature, this compound is utilized in:

- Surfactants: Enhancing emulsification processes in cosmetics and personal care products.

- Lubricants: Improving performance in industrial applications.

- Cosmetics: Serving as an ingredient that enhances skin absorption and product stability.

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Potential inhibition of pathogenic bacteria like Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory Effects | Modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6. |

| Cell Membrane Interaction | Alters membrane fluidity, potentially affecting membrane-bound proteins. |

| Enzyme Inhibition | Inhibits enzymes involved in lipid metabolism, relevant for metabolic disorders. |

Case Studies

-

Study on Fatty Acids and Inflammation

- Objective: Assess anti-inflammatory properties.

- Findings: Fatty acids similar to this compound reduced TNF-alpha and IL-6 levels in vitro, indicating potential therapeutic applications in inflammatory diseases.

-

Antimicrobial Screening

- Objective: Evaluate antimicrobial efficacy.

- Results: Compounds with structural similarities exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a role for this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 12-(4-Methylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features and Key Properties of Dodecanoic Acid Derivatives

Key Observations:

Substituent Impact on Bioactivity Azido/Nitro Groups (AzDA): Enable photoaffinity labeling and mitochondrial transport modulation. UV activation irreversibly inhibits anion transport . Adamantyl-Ureido (AUDA): Enhances enzyme inhibition (sEH IC50 = 1.06 nM) but reduces solubility, necessitating formulation optimization . Hydroxyphenylamino (6c): Demonstrates antiproliferative activity, likely via aminophenol-mediated mechanisms .

Physicochemical Properties Lipophilicity: Adamantyl (AUDA) and pyrene (P12) groups increase hydrophobicity, affecting cellular uptake and bioavailability. Solubility: Hydroxyl (12-hydroxydodecanoic acid) and urea derivatives (CUDA) improve aqueous solubility, facilitating analytical applications .

Synthetic Methods Coupling Reactions: AzDA and 6c are synthesized via coupling 12-aminododecanoic acid with aryl halides or esters . Hydrolysis/Esterification: AUDA and CUDA involve urea formation followed by ester hydrolysis .

Pharmacokinetic and Functional Comparisons

Table 2: Pharmacokinetic and Functional Profiles

| Compound | Bioactivity | Pharmacokinetic Challenges | Key Applications |

|---|---|---|---|

| AzDA | Mitochondrial transport modulation | Photoreactivity limits in vivo use | Mechanistic studies of UCP proteins |

| AUDA | sEH inhibition (IC50 = 1.06 nM) | Low oral bioavailability (~30%) | Anti-inflammatory therapies |

| P12 | Fluorescent tracking | Requires albumin for cellular uptake | Real-time lipid uptake monitoring |

| 12-Hydroxydodecanoic acid | Antibacterial (Gram-positive) | High solubility in polar solvents | Food additives, antimicrobial formulations |

Biological Activity

12-(4-Methylphenyl)dodecanoic acid, also known as a derivative of dodecanoic acid, has garnered interest in recent years due to its potential biological activities. This compound is characterized by a long-chain fatty acid structure with a para-methylphenyl group at the 12th carbon position, which may influence its interaction with biological systems.

- Chemical Formula : C_{17}H_{34}O_2

- Molecular Weight : 270.46 g/mol

- CAS Number : 23293-68-7

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may affect:

- Cell Membrane Fluidity : The long hydrophobic tail of the fatty acid can integrate into lipid bilayers, potentially altering membrane properties and affecting membrane-bound proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism, which could have implications for metabolic disorders.

Antimicrobial Activity

Research has indicated that fatty acids can exhibit antimicrobial properties. A study investigating various fatty acids found that certain derivatives could inhibit the growth of pathogenic bacteria and fungi. While specific data on this compound is limited, its structural similarity to other bioactive fatty acids suggests potential antimicrobial effects.

Anti-inflammatory Effects

Fatty acids are known to modulate inflammatory responses. Some studies have shown that long-chain fatty acids can downregulate pro-inflammatory cytokines. The presence of the para-methylphenyl group may enhance this activity by promoting specific receptor interactions.

Case Studies

-

Study on Fatty Acids and Inflammation :

- Objective : To assess the anti-inflammatory properties of various fatty acids.

- Findings : Fatty acids similar to this compound were shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

-

Antimicrobial Screening :

- Objective : To evaluate the antimicrobial efficacy of selected fatty acids.

- Results : Compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a possible role for this compound in developing antimicrobial agents.

Data Table: Biological Activities Summary

Q & A

Q. Basic: What are the common synthetic routes for preparing 12-aryl-substituted dodecanoic acid derivatives, and how are impurities minimized?

Methodological Answer:

12-Aryl-substituted dodecanoic acids are typically synthesized via catalytic hydrogenation or Pd-mediated coupling. For example, 12-((4-hydroxyphenyl)amino)dodecanoic acid was synthesized by hydrogenating 12-((4-(benzyloxy)phenyl)amino)dodecanoic acid using 10% Pd/C, followed by HPLC purification (61% yield) . To minimize impurities, inert atmospheres (e.g., N₂), controlled reaction temperatures, and chromatographic purification (e.g., reverse-phase HPLC) are critical. Biocatalytic approaches, such as CYP153A fusion constructs, have also been used for regioselective hydroxylation of dodecanoic acid derivatives (>95% selectivity) .

Q. Basic: Which analytical techniques are optimal for characterizing 12-(4-Methylphenyl)dodecanoic acid and its intermediates?

Methodological Answer:

Key techniques include:

- Chromatography : Reverse-phase HPLC with gradients (e.g., 10–95% ACN in water with 0.1% TFA) for purity assessment .

- Spectroscopy : Fluorescence spectroscopy (e.g., excimer emission analysis) to study aggregation behavior in aqueous/organic phases .

- Mass Spectrometry : LC-MS and high-resolution mass spectrometry (HRMS) for structural confirmation and isotopic labeling (e.g., ¹¹C radiolabeling at the 12-position) .

- NMR : ¹H/¹³C NMR to verify regioselectivity of substitutions .

Q. Basic: How is the biological activity of 12-aryl-dodecanoic acid derivatives assessed in enzyme inhibition studies?

Methodological Answer:

Soluble epoxide hydrolase (sEH) inhibition is a common assay. Compounds are tested in vitro using recombinant enzymes, with IC₅₀ values calculated from dose-response curves. For example, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) showed potent sEH inhibition (IC₅₀ = 1.06 nM in related analogs) . Assays typically use fluorescent substrates (e.g., PHOME) and LC-MS for metabolite quantification. In silico ADME predictions (e.g., logP, solubility) are used to prioritize candidates .

Q. Advanced: How do structural modifications at the 12-position influence the pharmacokinetics and solubility of dodecanoic acid derivatives?

Methodological Answer:

Substituents like 4-methylphenyl groups enhance lipophilicity, affecting membrane permeability and metabolic stability. For instance:

- Hydrophobic substituents (e.g., adamantyl) increase logP but reduce aqueous solubility.

- Polar groups (e.g., hydroxyl) improve solubility but may shorten half-life due to rapid conjugation .

In vivo murine studies using LC-MS revealed that ester prodrugs (e.g., AUDA-BE) improve oral bioavailability by delaying hepatic clearance . Two-phase systems (aqueous/organic) mitigate solubility issues during biocatalytic synthesis .

Q. Advanced: What strategies resolve contradictions in structure-activity relationships (SAR) for sEH inhibitors with 12-aryl substitutions?

Methodological Answer:

Discrepancies in SAR (e.g., varying IC₅₀ values for similar substituents) are addressed via:

- Molecular docking : Comparing binding poses of 4-methylphenyl vs. 4-methoxybenzoyl groups in sEH active sites .

- Free-energy perturbation (FEP) : Quantifying substituent effects on binding affinity.

- Metabolite profiling : Identifying off-target modifications (e.g., oxidation of methyl groups) using HRMS .

For example, 4-methoxybenzoyl analogs showed higher activity than 4-methylphenyl derivatives due to enhanced H-bonding with catalytic residues .

Q. Advanced: How does aggregation behavior impact the bioactivity of 12-aryl-dodecanoic acids in physiological conditions?

Methodological Answer:

Aggregation, driven by H-bonding and hydrophobic interactions, alters solubility and cellular uptake. Fluorescence studies of 12-(1-pyrenyl)dodecanoic acid revealed pH-dependent aggregation:

- Acidic conditions : Protonation of carboxyl groups promotes H-bonded dimers (blue-shifted excimer emission) .

- Neutral pH : Micellar encapsulation (e.g., using dodecanoate) reduces aggregation, enhancing bioavailability .

Dynamic light scattering (DLS) and cryo-EM are recommended to characterize aggregate size and morphology.

Q. Safety: What are the key stability and handling precautions for this compound in laboratory settings?

Methodological Answer:

- Storage : Stable at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

- Incompatibilities : Avoid strong acids/bases, oxidizing agents (e.g., HNO₃), and high temperatures (>150°C) .

- Hazards : Combustible dust; use explosion-proof equipment and electrostatic discharge controls .

Material Safety Data Sheets (MSDS) for analogs recommend PPE (gloves, goggles) and fume hoods during synthesis .

Properties

CAS No. |

23293-68-7 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

12-(4-methylphenyl)dodecanoic acid |

InChI |

InChI=1S/C19H30O2/c1-17-13-15-18(16-14-17)11-9-7-5-3-2-4-6-8-10-12-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |

InChI Key |

AIPKSBIXXCQYOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.